molecular formula C11H13N3 B15320442 (2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine

(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine

Cat. No.: B15320442
M. Wt: 187.24 g/mol
InChI Key: ULFBKAXBHOTLQK-UHFFFAOYSA-N
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Description

(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine is a compound that features an imidazo[1,2-a]pyridine moiety fused with a cyclopropyl group and a methanamine side chain. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse pharmacological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyridine with cyclopropyl ketone under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core . The methanamine side chain can be introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Functionalized methanamine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropyl)methanamine is unique due to its cyclopropyl group, which imparts rigidity and enhances its binding affinity to molecular targets. This structural feature distinguishes it from other imidazo[1,2-a]pyridine derivatives and contributes to its potent biological activities .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

(2-imidazo[1,2-a]pyridin-2-ylcyclopropyl)methanamine

InChI

InChI=1S/C11H13N3/c12-6-8-5-9(8)10-7-14-4-2-1-3-11(14)13-10/h1-4,7-9H,5-6,12H2

InChI Key

ULFBKAXBHOTLQK-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C2=CN3C=CC=CC3=N2)CN

Origin of Product

United States

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